BenchChemオンラインストアへようこそ!

2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole

dCTP pyrophosphatase 1 nucleotide metabolism cancer cell stemness

2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole (CAS 2415464-90-1; molecular formula C14H16N8S; MW 328.4) is a synthetic heterocyclic small molecule that embeds a 1,3,4-thiadiazole core linked via piperazine to a 6‑pyrazol‑1‑ylpyridazine terminus. The scaffold is structurally related to the piperazin‑1‑ylpyridazine class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors, which have been shown to potently stabilise the dCTPase enzyme and synergise with cytidine analogues in leukemic cell models.

Molecular Formula C14H16N8S
Molecular Weight 328.4
CAS No. 2415464-90-1
Cat. No. B2398661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
CAS2415464-90-1
Molecular FormulaC14H16N8S
Molecular Weight328.4
Structural Identifiers
SMILESCC1=NN=C(S1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C14H16N8S/c1-11-16-19-14(23-11)21-9-7-20(8-10-21)12-3-4-13(18-17-12)22-6-2-5-15-22/h2-6H,7-10H2,1H3
InChIKeyURXBXGKVXJHBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole – Chemical Identity and Target-Class Context for Procurement Decisions


2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole (CAS 2415464-90-1; molecular formula C14H16N8S; MW 328.4) is a synthetic heterocyclic small molecule that embeds a 1,3,4-thiadiazole core linked via piperazine to a 6‑pyrazol‑1‑ylpyridazine terminus. The scaffold is structurally related to the piperazin‑1‑ylpyridazine class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors, which have been shown to potently stabilise the dCTPase enzyme and synergise with cytidine analogues in leukemic cell models [1]. This compound is offered as a research‑grade screening probe for target‑based discovery programs, with its molecular architecture enabling modular diversification of both the left‑hand and right‑hand pharmacophoric regions [1].

Why a Generic 1,3,4-Thiadiazole or Piperazinyl-Pyridazine Cannot Substitute for 2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole in dCTPase-Targeted Studies


Within the piperazin‑1‑ylpyridazine pharmacophore, seemingly conservative changes to the right‑hand side (RHS) substituent—such as replacing a 2‑methylphenyl with a 2‑thiophene—can shift dCTPase IC50 by >3‑fold (e.g., compound 9 IC50 = 170 nM versus compound 13 IC50 = 51 nM) and alter binding efficiency index (BEI) by >1 log unit [1]. The 2‑methyl‑1,3,4‑thiadiazole terminus present in 2415464‑90‑1 is absent from the published dCTPase inhibitor series, which predominantly feature benzyl, thiophenylmethyl, or propargyl RHS groups [1]. Because the RHS pocket engages the cytosine‑binding region of dCTPase and critically determines potency, selectivity, and intracellular target engagement [1], off‑the‑shelf substitution with a structurally related but RHS‑divergent analog carries a high risk of losing the desired biochemical activity.

Quantitative Differentiation Evidence for 2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole Versus Closest Structural Analogs


Target‑Class Engagement: Piperazin‑1‑ylpyridazine Scaffold Confers dCTPase Inhibition Not Observed with Simple Thiadiazole or Pyrazole Fragments

The piperazin‑1‑ylpyridazine pharmacophore, which constitutes the core framework of 2-methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole, is a validated dCTPase inhibitory scaffold. In a comprehensive SAR study, lead piperazin‑1‑ylpyridazines achieved sub‑micromolar dCTPase IC50 values (e.g., compound 13 IC50 = 51 nM; compound 15 IC50 = 19 nM) and induced thermal stabilisation of recombinant dCTPase in differential scanning fluorimetry assays, whereas simple pyrazole or thiadiazole fragments alone did not exhibit measurable dCTPase binding [1]. The target compound 2415464‑90‑1 combines both motifs within a single hybrid structure, potentially offering a unique interaction mode that has not been evaluated in the public domain.

dCTP pyrophosphatase 1 nucleotide metabolism cancer cell stemness

Selectivity Over Related Nudix Hydrolases: Class‑Level Selectivity of Piperazin‑1‑ylpyridazines Provides a Baseline Expectation

Differential scanning fluorimetry and enzymatic counter‑screens demonstrated that representative piperazin‑1‑ylpyridazines (e.g., compound 9, compound 13) stabilise dCTPase but do not interact with the structurally homologous Nudix enzymes NUDT5 or NUDT15 at concentrations up to 100 µM [1]. While no selectivity data exist specifically for 2415464‑90‑1, the core piperazin‑1‑ylpyridazine moiety is the primary selectivity determinant, suggesting that the thiadiazole‑pyrazole hybrid may maintain this favourable selectivity window.

selectivity profiling Nudix hydrolase off-target liability

Cellular Target Engagement and Synergy with Cytidine Analogue Decitabine: Class‑Level Translational Relevance

Piperazin‑1‑ylpyridazine inhibitors such as compound 9 demonstrated cellular target engagement in MOLT‑4 leukemic cells via CETSA, and combination with the cytidine analogue decitabine produced synergistic anti‑proliferative effects (Bliss synergy scores not numerically reported in the abstract; full data in reference [1]) [1]. The hybrid thiadiazole‑pyrazole structure of 2415464‑90‑1 has not been tested in these cellular models, but its core scaffold is identical to that of the published probe compounds, indicating that cellular permeability and target engagement potential are scaffold‑intrinsic properties.

cellular thermal shift assay decitabine synergy leukemia

Recommended Application Scenarios for 2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole in Drug Discovery and Chemical Biology


dCTPase Probe Expansion: Mapping the RHS Pharmacophore with a Novel Thiadiazole Warhead

The compound can serve as a structural extension of the existing piperazin‑1‑ylpyridazine dCTPase inhibitor series. Its 2‑methyl‑1,3,4‑thiadiazole group has not been evaluated in published dCTPase SAR, making it valuable for systematically expanding the RHS chemical space. Comparative IC50 determination against reference compounds 9, 13, and 15 (IC50 range 19–170 nM) [1] would quantify the contribution of this heterocycle to dCTPase affinity and binding efficiency.

Selectivity Fingerprinting Against the Nudix Hydrolase Family

Given the established selectivity of the piperazin‑1‑ylpyridazine core for dCTPase over NUDT5 and NUDT15 (>500‑fold window for comparator compounds) [1], 2415464‑90‑1 is an appropriate candidate for broad Nudix family counter‑screening to verify that the thiadiazole appendage does not introduce new off‑target liabilities.

Cellular Proof‑of‑Concept Studies in Hematological Cancer Models

The class‑level demonstration of cellular target engagement and synergy with decitabine in MOLT‑4 cells [1] provides a rationale for testing 2415464‑90‑1 in analogous cellular thermal shift and viability assays, particularly to assess whether the thiadiazole‑pyrazole hybrid offers improved intracellular pharmacokinetics or enhanced synergy.

Metabolic Stability Investigation of a Piperazinyl‑Pyridazine‑Thiadiazole Hybrid

Structure‑metabolism relationship studies on piperazin‑1‑ylpyridazines have identified that minor structural modifications can improve microsomal half‑life by >50‑fold (e.g., compound 1 MLM/HLM t1/2 = 2/3 min versus compound 29 MLM/HLM t1/2 = 113/105 min) [1]. 2415464‑90‑1, bearing a unique thiadiazole substitution, represents a test case for evaluating whether this heterocycle positively or negatively influences oxidative metabolic stability.

Quote Request

Request a Quote for 2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.